molecular formula C22H28N4O3 B11148375 2-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one

2-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one

Cat. No.: B11148375
M. Wt: 396.5 g/mol
InChI Key: SFCPGVATVHCROB-UHFFFAOYSA-N
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Description

2-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one is a complex organic compound that belongs to the class of pyridazinone derivatives. This compound is notable for its potential therapeutic applications, particularly in the field of neurodegenerative diseases such as Alzheimer’s disease . The presence of the (4-methoxyphenyl)piperazine moiety in its structure is significant for its biological activity .

Preparation Methods

The synthesis of 2-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one involves multiple steps. . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to increase yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one involves its interaction with specific molecular targets. It primarily acts as an acetylcholinesterase inhibitor, which increases the levels of acetylcholine in the brain . This action helps to improve cognitive function and slow the progression of neurodegenerative diseases. The compound’s interaction with the enzyme’s active site is facilitated by the (4-methoxyphenyl)piperazine moiety, which enhances its binding affinity .

Comparison with Similar Compounds

Compared to other pyridazinone derivatives, 2-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one stands out due to its unique structure and potent biological activity. Similar compounds include:

The uniqueness of this compound lies in its combination of the pyridazinone core with the (4-methoxyphenyl)piperazine moiety, which enhances its therapeutic potential .

Properties

Molecular Formula

C22H28N4O3

Molecular Weight

396.5 g/mol

IUPAC Name

2-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-3-one

InChI

InChI=1S/C22H28N4O3/c1-29-19-9-7-18(8-10-19)24-11-13-25(14-12-24)22(28)16-26-21(27)15-17-5-3-2-4-6-20(17)23-26/h7-10,15H,2-6,11-14,16H2,1H3

InChI Key

SFCPGVATVHCROB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CN3C(=O)C=C4CCCCCC4=N3

Origin of Product

United States

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